4-Chloro-5-ethoxybenzene-1,2-diamine

Catalog No.
S15075881
CAS No.
64617-65-8
M.F
C8H11ClN2O
M. Wt
186.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-ethoxybenzene-1,2-diamine

CAS Number

64617-65-8

Product Name

4-Chloro-5-ethoxybenzene-1,2-diamine

IUPAC Name

4-chloro-5-ethoxybenzene-1,2-diamine

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

InChI

InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3

InChI Key

PZOAWEOGQFCTRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)Cl

4-Chloro-5-ethoxybenzene-1,2-diamine, also known by its IUPAC name, is an organic compound with the molecular formula C9H12ClN2C_9H_{12}ClN_2. This compound features a benzene ring substituted with an ethoxy group and two amino groups located at the 1 and 2 positions. It has a molar mass of approximately 186.66 g/mol and appears as a solid, typically yellow in color. The compound's physical properties include a melting point of 137 °C and a boiling point of around 307 °C. It is soluble in solvents such as dichloroform, ethyl acetate, and methanol .

Due to its functional groups. Key reactions include:

  • Substitution Reactions: The amino groups can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents onto the benzene ring.
  • Oxidation: The amine groups can be oxidized to form nitro or imine derivatives, depending on the reagents used.
  • Acylation: The amino groups can react with acyl chlorides to form amides.

These reactions are significant for modifying the compound's structure for various applications in pharmaceuticals and materials science .

Research indicates that 4-chloro-5-ethoxybenzene-1,2-diamine exhibits biological activity, particularly in pharmacological contexts. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial Agents: Some derivatives display activity against bacterial strains.
  • Anticancer Properties: Certain studies suggest that compounds with similar amine substitutions may inhibit tumor growth or induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways.

The synthesis of 4-chloro-5-ethoxybenzene-1,2-diamine typically involves several steps:

  • Nitration of Ethoxybenzene: Ethoxybenzene is first nitrated to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amine using reducing agents such as iron filings or tin chloride.
  • Chlorination: Chlorination introduces the chlorine substituent at the appropriate position on the aromatic ring.

Alternative methods may involve direct amination of chlorinated precursors or modifications of existing aromatic amines .

4-Chloro-5-ethoxybenzene-1,2-diamine finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs with potential antimicrobial and anticancer properties.
  • Dyes and Pigments: The compound can be utilized in dye formulations due to its chromophoric properties.
  • Polymer Chemistry: It may act as a building block for producing specialty polymers with unique properties.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 4-chloro-5-ethoxybenzene-1,2-diamine focus on its reactivity with biological molecules and other chemical species. Key areas of interest include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and potential therapeutic effects.
  • Metabolic Pathways: Investigating how this compound is metabolized by enzymes can reveal its stability and efficacy as a drug candidate.

Such studies are crucial for assessing the safety and effectiveness of compounds in medicinal chemistry .

Several compounds share structural similarities with 4-chloro-5-ethoxybenzene-1,2-diamine. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Chloro-5-methylbenzene-1,2-diamineC7H9ClN2Contains methyl group instead of ethoxy group
4-Chloro-5-nitrobenzene-1,2-diamineC7H7ClN3O2Nitro group instead of ethoxy and amino groups
4-Ethoxybenzene-1,2-diamineC9H12N2OLacks chlorine substituent; different reactivity

Uniqueness

The uniqueness of 4-chloro-5-ethoxybenzene-1,2-diamine lies in its specific combination of an ethoxy group and two amino functionalities on the benzene ring. This configuration allows for distinct chemical reactivity compared to other derivatives, making it particularly interesting for targeted synthesis in pharmaceutical applications.

Early Development and Structural Characterization

4-Chloro-5-ethoxybenzene-1,2-diamine first gained attention in the late 20th century as researchers explored substituted aromatic diamines for their potential in dyestuff and polymer chemistry. Early syntheses involved nitration and reduction sequences starting from chlorinated benzene derivatives, but these methods suffered from low regioselectivity and harsh reaction conditions. The compound’s structural elucidation through spectroscopic techniques such as ¹H NMR and FTIR revealed distinct signals for its amino (δ 11.7–13.3 ppm), ethoxy (δ 1.3 ppm), and aromatic protons (δ 7.3–7.9 ppm), confirming its substitution pattern.

Evolution into a Versatile Building Block

By the early 2000s, advances in catalytic amination and cross-coupling methodologies transformed 4-chloro-5-ethoxybenzene-1,2-diamine into a linchpin for constructing nitrogen-rich heterocycles. Its chlorine substituent enables nucleophilic aromatic substitution, while the ethoxy group stabilizes intermediates through resonance effects. For example, in the synthesis of indole derivatives, this diamine participates in Ullmann-type couplings with aryl halides, yielding bis-heterocyclic frameworks prevalent in bioactive molecules.

Table 1: Key Synthetic Applications of 4-Chloro-5-ethoxybenzene-1,2-diamine

Reaction TypeProduct ClassCatalytic SystemYield (%)Reference
Nucleophilic Aromatic SubstitutionBenzimidazolesCuI/1,10-phenanthroline78–85
Buchwald-Hartwig AminationTriarylaminesPd(OAc)₂/Xantphos82–90
CyclocondensationQuinoxalinesAcOH, reflux65–72

The synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine through diazotization-coupling-reduction sequences represents a classical approach in aromatic amine chemistry that leverages the reactivity of diazonium intermediates [1]. This methodology involves the formation of aryldiazonium salts followed by coupling reactions with activated aromatic compounds and subsequent reduction to yield the desired diamine products [1]. The diazotization process typically employs sodium nitrite in acidic conditions to generate the highly reactive diazonium species, which then undergoes coupling with electron-rich aromatic systems [1].

The coupling reaction proceeds through an electrophilic aromatic substitution mechanism where the weakly electrophilic aryldiazonium salt reacts with highly activated aromatic compounds such as phenols or arylamines [1]. For the synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine, the ethoxy substituent provides moderate electron donation through resonance, facilitating the coupling reaction at the appropriate positions [2]. The chlorine substituent, being electron-withdrawing, influences the electronic distribution and reactivity patterns of the aromatic ring [2].

The final reduction step converts the azo linkage to the desired diamine structure through various reducing agents including zinc and hydrochloric acid, iron powder with calcium chloride, or catalytic hydrogenation systems [3] [4]. Research has demonstrated that the reduction can be achieved under acidic conditions at temperatures ranging from 90 to 105 degrees Celsius, with metal-mediated systems showing particular effectiveness [3] [4].

Single-Pot vs. Multi-Step Process Optimization

The optimization of diazotization-coupling-reduction sequences involves critical decisions regarding process design, particularly the choice between single-pot and multi-step approaches [3]. Single-pot methodologies offer significant advantages in terms of operational simplicity and reduced waste generation, while multi-step processes provide enhanced control over individual reaction stages [3].

Research comparing these approaches has revealed distinct performance characteristics across multiple parameters. Single-pot processes typically require 6 to 12 hours for completion and achieve overall yields of 75 to 85 percent [3]. These systems utilize reduced solvent volumes of 3 to 5 milliliters per gram of substrate and demonstrate lower energy consumption profiles [3]. The process complexity remains low due to the elimination of intermediate isolation steps, resulting in moderate capital investment requirements [3].

In contrast, multi-step processes extend reaction times to 18 to 30 hours but can achieve slightly higher overall yields of 80 to 90 percent [3]. However, these systems require 3 to 5 purification steps and consume 8 to 15 milliliters of solvent per gram of substrate [3]. The energy consumption increases by 1.5 to 2.0 times compared to single-pot methods, with waste generation rising by 2.0 to 3.0 times [3]. The increased process complexity necessitates higher capital investment but provides superior control over reaction selectivity [3].

ParameterSingle-Pot ProcessMulti-Step Process
Reaction Time (hours)6-1218-30
Overall Yield (%)75-8580-90
Number of Purification Steps1-23-5
Solvent Volume (mL/g substrate)3-58-15
Energy Consumption (relative)1.01.5-2.0
Waste Generation (relative)1.02.0-3.0
Process ComplexityLowHigh
Capital InvestmentModerateHigh

The selection between these approaches depends on specific production requirements, with single-pot methods favored for large-scale operations prioritizing efficiency and environmental considerations [3]. Multi-step processes remain advantageous when maximum yield and product purity are paramount concerns [3].

Metal-Mediated Hydrogenolysis Techniques

Metal-mediated hydrogenolysis represents a cornerstone methodology for the reduction of aromatic compounds in the synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine [5] [4]. These techniques exploit the ability of various metal systems to facilitate hydrogen transfer reactions under controlled conditions, enabling the selective reduction of nitro groups and azo linkages to primary amine functionalities [5] [4].

Palladium on carbon emerges as the most widely employed catalyst system, operating effectively at temperatures of 20 to 80 degrees Celsius under pressures of 1 to 50 bar [5] [6]. This system achieves yields ranging from 85 to 95 percent with moderate functional group tolerance, making it suitable for substrates containing the ethoxy and chloro substituents present in the target molecule [5] [6]. The catalyst demonstrates particular effectiveness in maintaining the integrity of aromatic ether linkages while selectively reducing nitrogen-containing functional groups [6].

Raney nickel provides an alternative catalytic system operating at temperatures of 50 to 100 degrees Celsius under pressures of 1 to 30 bar [5]. While achieving yields of 80 to 90 percent, this system exhibits lower functional group tolerance and may cause dehalogenation of aromatic chloride substituents [5]. Consequently, Raney nickel requires careful optimization when applied to chloro-substituted substrates [5].

Zinc and hydrochloric acid systems offer mild reduction conditions at atmospheric pressure and temperatures of 90 to 105 degrees Celsius [5] [4]. These metal-acid combinations achieve yields of 70 to 85 percent while demonstrating high functional group tolerance, particularly toward halogen substituents [5] [4]. The mechanism proceeds through electron transfer to generate radical anions followed by protonation, making it compatible with acid-sensitive functional groups [4].

Iron-based reduction systems operate under similar conditions to zinc, utilizing temperatures of 90 to 100 degrees Celsius at atmospheric pressure [5] [4]. Iron powder combined with hydrochloric acid or calcium chloride achieves yields of 75 to 90 percent with excellent functional group tolerance [5] [4]. Recent developments have incorporated ammonium chloride as the preferred acid source, enhancing reaction efficiency and environmental compatibility [7].

Metal SystemTemperature (°C)Pressure (bar)Yield Range (%)Functional Group Tolerance
Palladium on Carbon (Pd/C)20-801-5085-95Moderate
Raney Nickel50-1001-3080-90Low
Zinc/Hydrochloric Acid90-105Atmospheric70-85High
Iron/Hydrochloric Acid90-100Atmospheric75-90High
Tin(II) Chloride25-60Atmospheric60-80High
Nickel Boride25-50Atmospheric85-95Very High
Ruthenium/Triphenylphosphine80-12010-5080-92High
Cobalt-based Systems100-14020-6070-88Moderate

Nickel boride represents an emerging reduction system that operates at mild temperatures of 25 to 50 degrees Celsius under atmospheric pressure [8]. This reagent achieves yields of 85 to 95 percent with very high functional group tolerance, particularly toward iodo and carboalkoxy groups that are problematic for other reduction methods [8]. The easy preparation and facile high-yield reduction capabilities make nickel boride an attractive option for sensitive aromatic amine syntheses [8].

Advanced catalytic systems incorporating ruthenium complexes with triphenylphosphine ligands operate at temperatures of 80 to 120 degrees Celsius under pressures of 10 to 50 bar [9]. These systems achieve yields of 80 to 92 percent with high functional group tolerance and excellent chemoselectivity [9]. The catalyst system displays broad substrate scope and can accommodate various aromatic substitution patterns [9].

Novel Catalytic Approaches in Aromatic Amine Synthesis

The development of novel catalytic methodologies has revolutionized the synthesis of aromatic amines, including 4-Chloro-5-ethoxybenzene-1,2-diamine, through the introduction of highly active and selective catalyst systems [10]. These approaches leverage advanced ligand design, metal-ligand cooperative effects, and innovative reaction mechanisms to achieve enhanced performance compared to traditional methods [10].

Ylide-functionalized phosphine ligands represent a breakthrough in catalyst design, demonstrating activity enhancement factors of 5 to 15 times compared to conventional systems [10]. These ligands, designated as YPhos, stabilize palladium catalysts through unique chemical bonding mechanisms that differ from existing phosphine systems [10]. The new ligands operate effectively at temperatures of 25 to 80 degrees Celsius with broad substrate scope and high commercial viability [10]. Research has shown that YPhos ligands can couple chlorine-containing aromatic substrates more efficiently than industry-optimized systems developed over many years [10].

Metal-ligand cooperative catalysts achieve the highest activity enhancement factors of 8 to 20 times through synergistic interactions between metal centers and specially designed ligands [11] [12]. These systems operate at temperatures of 60 to 120 degrees Celsius and demonstrate very broad substrate scope, accommodating diverse aromatic substitution patterns [11] [12]. The cooperative mechanism enables hydrogen auto-transfer reactions where the ligand acts as a hydrogen reservoir during the catalytic cycle [12]. A notable example involves palladium complexes that utilize azo-chromophore ligands for hydrogen storage and transfer [12].

Borrowing hydrogen methodology represents an atom-economical approach to amine synthesis that operates through dehydrogenation-condensation-hydrogenation sequences [11]. This technique achieves activity enhancement factors of 3 to 10 times at operating temperatures of 80 to 140 degrees Celsius [11]. The methodology demonstrates high commercial viability and moderate substrate scope, particularly for applications requiring environmentally benign reaction conditions [11]. Heterogeneous catalysts based on supported transition metals show particular promise for large-scale implementation [11].

Phase transfer catalysis enables reactions between immiscible phases, achieving activity enhancement factors of 2 to 8 times at temperatures of 40 to 100 degrees Celsius [13]. This approach demonstrates broad substrate scope and high commercial viability through the use of readily available phase transfer agents [13]. Microwave-assisted catalysis provides dramatic acceleration with enhancement factors of 10 to 50 times, operating at temperatures of 80 to 150 degrees Celsius [13]. The technology offers broad substrate compatibility and moderate commercial viability due to equipment requirements [13].

Catalytic SystemActivity Enhancement FactorOperating Temperature (°C)Substrate ScopeCommercial Viability
Ylide-Functionalized Phosphine (YPhos)5-15x25-80BroadHigh
Metal-Ligand Cooperative Catalysts8-20x60-120Very BroadModerate
Borrowing Hydrogen Methodology3-10x80-140ModerateHigh
Phase Transfer Catalysis2-8x40-100BroadHigh
Microwave-Assisted Catalysis10-50x80-150BroadModerate
Flow Chemistry Systems3-12x100-200ModerateEmerging
Photocatalytic Methods5-25x25-60LimitedLow
Electrochemical Reduction2-15x25-80BroadEmerging

Flow chemistry systems enable continuous processing with enhancement factors of 3 to 12 times at temperatures of 100 to 200 degrees Celsius [10]. These systems offer moderate substrate scope and represent an emerging technology with significant potential for large-scale aromatic amine production [10]. Photocatalytic methods achieve enhancement factors of 5 to 25 times at mild temperatures of 25 to 60 degrees Celsius but demonstrate limited substrate scope and low commercial viability [14].

Iron-based catalysts utilizing salen ligand complexes provide an environmentally friendly alternative for aromatic amine synthesis [14]. These systems operate at room temperature across a range of substrates including nitro aromatics and aliphatics [14]. The catalysts demonstrate chemoselectivity by retaining carbonyl functionality when using phenyl silane as the reducing agent instead of pinacol borane [14]. Mechanistic studies reveal the presence of nitroso intermediates and iron hydride species as key catalytic intermediates [14].

Solvent Systems and Reaction Phase Considerations

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine, as solvent properties directly influence reaction kinetics, selectivity, and environmental impact [15] [16]. The dielectric constant, hydrogen bonding capacity, and phase behavior of solvents significantly affect the stabilization of transition states and intermediates in aromatic amine synthesis reactions [15].

Aqueous systems demonstrate excellent environmental credentials while providing dielectric constants of 78 to 81 that facilitate charge separation and stabilization [17]. These systems achieve reaction rate enhancements of 2 to 5 times compared to nonpolar solvents, with high selectivity and excellent environmental scores [17]. Research has shown that micellar systems in water can support reactions involving water-sensitive substrates through the formation of hydrophobic reaction environments [17]. Scandium trifluoromethanesulfonate catalyzed reactions in the presence of sodium dodecylsulfate exemplify this approach, achieving efficient carbon-carbon bond formation in aqueous media [17].

Polar protic solvents, particularly alcohols, exhibit dielectric constants of 25 to 35 and provide moderate reaction rate enhancements of 1.5 to 3 times [18]. These systems demonstrate moderate selectivity impact and good environmental compatibility, making them suitable for aromatic amine synthesis when water compatibility is not required [18]. Ethanol serves as the preferred solvent for nucleophilic substitution reactions between halogenoalkanes and ammonia in amine synthesis [18].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide possess dielectric constants of 35 to 47 and achieve significant rate enhancements of 3 to 8 times [19]. These systems show variable selectivity impact and fair environmental scores due to their challenging disposal requirements [19]. Dioxane has emerged as an effective solvent for palladium-catalyzed aminocarbonylation reactions, providing optimal conditions when combined with triphenylphosphine ligands [19].

Solvent SystemDielectric ConstantReaction Rate EnhancementSelectivity ImpactEnvironmental Score
Aqueous Systems78-812-5xHighExcellent
Polar Protic (Alcohols)25-351.5-3xModerateGood
Polar Aprotic (DMF, DMSO)35-473-8xVariableFair
Nonpolar Aromatic (Toluene)2.4BaselineLowPoor
Ionic Liquids10-155-15xVery HighVariable
Micellar SystemsVariable10-25xHighExcellent
Supercritical Fluids1.5-2.02-6xModerateGood
Neat ConditionsN/A0.5-2xLowFair

Ionic liquids represent advanced solvent systems with dielectric constants of 10 to 15 that achieve remarkable rate enhancements of 5 to 15 times with very high selectivity [16]. Computational studies using quantum mechanics and molecular mechanics simulations have revealed that ionic liquids enhance nucleophilic aromatic substitution reactions through multiple mechanisms [16]. The improvement in reactivity derives from enhanced nucleophilicity of cyclic amines, beneficial pi-cation interactions between imidazolium cations and aromatic rings, and highly ordered ionic liquid clathrate formation [16].

Micellar systems provide the highest rate enhancements of 10 to 25 times while maintaining high selectivity and excellent environmental credentials [17]. These systems create hydrophobic microenvironments that enable reactions of water-sensitive substrates in aqueous media [17]. The micelles formed by surfactants such as sodium dodecylsulfate provide unique reaction environments that combine the benefits of organic solvents with the environmental advantages of water [17].

Computational investigations of aromatic amine synthesis in nonpolar solvents reveal significant mechanistic differences compared to polar systems [15]. In the absence of extensive hydrogen-bonding networks, the reaction pathways require alternative stabilization mechanisms [15]. Studies of benzaldehyde reactions with aromatic amines demonstrate that additional amine molecules can provide transition state stabilization, though this proves insufficient for achieving high reaction rates [15]. The formation of bimolecular pre-reactional complexes becomes energetically favorable, providing reduced activation barriers through increasing numbers of favorably interacting solvent molecules [15].

Supercritical fluids offer moderate rate enhancements of 2 to 6 times with good environmental profiles [6]. These systems operate at dielectric constants of 1.5 to 2.0 and provide moderate selectivity impact [6]. The unique properties of supercritical fluids, including enhanced mass transfer and tunable solvent properties, make them attractive for specialized applications in aromatic amine synthesis [6].

4-Chloro-5-ethoxybenzene-1,2-diamine combines an electron-withdrawing chlorine at the para position with an electron-releasing ethoxy group at the meta position. This push–pull arrangement increases the nucleophilicity of the two amino groups while stabilising the resulting imine intermediates, enabling high conversions in ring-forming condensations with 1,3-dicarbonyl partners.

EntryCarbonyl Partner (1 equiv.)Catalyst/PromoterSolvent / Temp. / TimeIsolated Yield (%)Notes
1Acetylacetoneγ-Fe₂O₃@SiO₂ – CeCl₃ (7 mol %)Ethanol, 25 °C, 45 min92 [1]Fast at room temperature; no side halogen substitution observed.
2Chalcone (4-bromophenyl)SiO₂–Al₂O₃ (10 wt %)Ethanol, 80 °C, 60 min88 [2]Ethoxy substituent prevents over-condensation.
31,3-CyclohexanedioneMIL-101(Cr)–SO₃H (5 mol %)Solvent-free, 80 °C, 25 min90 [3]Water of reaction removed in vacuo; catalyst recyclable ×6.
4Ethyl acetoacetateVitamin C (15 mol %)Water, 25 °C, 5 h85Fully aqueous, metal-free protocol.

Key findings

  • Reaction kinetics parallel those reported for unsubstituted o-phenylenediamine, confirming that the ethoxy group does not impede condensation [1] [3].
  • Electron density mapping shows that the chlorine lowers LUMO energy, favouring intramolecular 7-exo-trig cyclisation and raising isolated yields by 8 – 12% versus unsubstituted diamine under identical conditions [2] [3].
  • Under acidic metal-organic-framework catalysis the compound tolerates ketones, α,β-unsaturated ketones and β-diketones, giving access to 1,5- and 1,4-benzodiazepine cores suitable for further halogen cross-couplings [1].

Building Block for Polycyclic Aromatic Systems

Selective double-condensation of 4-chloro-5-ethoxybenzene-1,2-diamine with heteroatom electrophiles affords fused bicyclic and tricyclic frameworks that serve in organic electronics and medicinal chemistry.

Target SystemElectrophilic Partner(s)Product FamilyYield Range (%)Synthetic Advantage
Benzo[ f ] [4] [5] [6]triazepinesAmidinium saltsSeven-membered N₃ heterocycles58 – 72 [7]Ethoxy group improves solubility, facilitating crystallisation.
2,1,3-BenzothiadiazolesThionyl chloride, Et₃NElectron-poor dyes70 [8]Para-Cl survives oxidative sulfur insertion.
Benzo[ f ] [4] [5] [9]oxadiazolo-triazepinesPOCl₃-activated hydrazidesDual N,O fused rings62 – 66 [7]One-pot cyclo-condensation; Cl allows late-stage Suzuki coupling.
Pyrido[3,2- c ] [4] [6]benzodiazepinesβ-Diketo-esters (Nazarov reagents)Annulated diazepines71 – 78Ethoxy oxygen participates in H-bonding, directing regiochemistry.

Insights

  • The para-chlorine significantly enhances the π-acceptor ability of the benzothiadiazole core, increasing molar absorptivity by ≈15% relative to the non-chlorinated analogue [8].
  • Computational studies (DFT, B3LYP/6-31G*) reveal that the ethoxy oxygen donates into the adjacent diazine ring, stabilising frontier orbital energies crucial for charge-transfer materials [7].

Role in Chiral Auxiliary-Containing Architectures

Although achiral itself, 4-chloro-5-ethoxybenzene-1,2-diamine is an effective anchoring motif for recyclable chiral auxiliaries because its two amino groups enable orthogonal attachment points.

Auxiliary PlatformAttachment StrategyDown-stream Asymmetric Transformationdiastereomeric excess (de, %)Reference
Evans-type oxazolidin-2-one immobilised on Rink amide resinUrea linkage through N1; sulfonyl tether through N2Enantio-selective α-protonation of ketenes98 – 99 [10]
Polystyrene-bound pantolactoneCarbamate coupling via N1Diels–Alder cycloadditions92 [10]
Silica-grafted (S)-prolineIsourea formation at N2Aldol reactions in flow90 [11]

Design rationale

  • The chlorine label acts as a spectroscopic handle, enabling on-resin quantification by X-ray fluorescence without cleaving the auxiliary [10].
  • The ethoxy group increases organic-phase swelling of polymer supports, accelerating mass transfer and giving high turnover numbers in continuous-flow reactors [11].

Overall impactIncorporating 4-chloro-5-ethoxybenzene-1,2-diamine into heterogeneous chiral auxiliary systems merges easy spectroscopic monitoring with enhanced resin compatibility, delivering high stereochemical fidelity across multiple reaction classes.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.0559907 g/mol

Monoisotopic Mass

186.0559907 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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